molecular formula C17H20N4O4S B2597632 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one CAS No. 1705074-22-1

3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2597632
CAS No.: 1705074-22-1
M. Wt: 376.43
InChI Key: FLEBKIALLMMJEZ-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one is a novel synthetic compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates two privileged pharmacophores: a 1,2,4-oxadiazole ring and an oxazolidin-2-one moiety. The 1,2,4-oxadiazole heterocycle is extensively utilized in drug design for its favorable properties, including metabolic stability and its ability to serve as a bioisosteric replacement for ester and amide functional groups . This ring system is found in several commercially available drugs and has been associated with a wide spectrum of biological activities, making it a valuable scaffold for developing new therapeutic agents . The integration of a piperidine linker further enhances the molecule's potential for interaction with various biological targets. This compound is supplied as a high-purity material intended for use in biological screening, hit-to-lead optimization campaigns, and investigating the structure-activity relationships (SAR) of complex heterocyclic compounds. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-15(10-21-5-6-24-17(21)23)20-4-1-2-12(9-20)8-14-18-16(19-25-14)13-3-7-26-11-13/h3,7,11-12H,1-2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEBKIALLMMJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

Research has highlighted the anticancer properties of compounds featuring the 1,2,4-oxadiazole structure. These compounds have demonstrated effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

Studies indicate that derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of Bcl-2 family proteins. For instance, a study reported that certain 1,2,4-oxadiazole derivatives exhibited IC50 values as low as 0.19 µM against HCT-116 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety are recognized for their antimicrobial effects. They have shown efficacy against a range of bacterial and fungal strains by disrupting cell wall synthesis and interfering with metabolic pathways. The mechanism often involves:

  • Inhibition of nucleic acid synthesis.
  • Disruption of cellular metabolic processes.

This makes them promising candidates for developing new antimicrobial agents .

Neuroprotective Effects

The piperidine component within the compound may provide neuroprotective benefits by modulating neurotransmitter systems. Research into similar compounds suggests potential applications in treating neurological disorders through mechanisms that enhance synaptic function and reduce neuroinflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of related oxadiazole derivatives:

StudyFindings
Abd el hameid M. K. (2020)Reported novel derivatives with significant anticancer activity against various cell lines; compounds showed GI50 values as low as 4.5 µM .
PMC7345688Highlighted the introduction of oxadiazole into ribose derivatives improved anticancer activity significantly .
PMC7412134Discussed mercapto-substituted derivatives exhibiting high antioxidant activity along with anticancer properties .

Mechanism of Action

The compound's mechanism of action is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structural components can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating high-affinity binding to biological macromolecules. The oxazolidinone ring, for instance, is known to inhibit protein synthesis in certain bacteria, indicating its potential in antimicrobial applications.

Similar Compounds

  • Linezolid: : Shares the oxazolidinone core and is a well-known antibiotic.

  • Thiophene-containing Oxadiazoles: : These compounds exhibit similar electronic properties and biological activities.

  • Piperidine Derivatives: : Widely used in medicinal chemistry for their pharmacokinetic properties.

Uniqueness: : The incorporation of all three functional moieties—oxazolidinone, piperidine, and oxadiazole-thiophene—in one molecule offers a unique set of chemical and biological properties not commonly found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets and diverse reactivity in synthetic applications.

Biological Activity

The compound 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one represents a novel addition to the class of oxazolidinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S with a molecular weight of 348.4 g/mol. Its structure includes a thiophene ring and an oxadiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H16N4O4SC_{15}H_{16}N_{4}O_{4}S
Molecular Weight348.4 g/mol
CAS Number2034371-10-1

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli . The mechanism of action is believed to involve interference with biofilm formation and the inhibition of key metabolic pathways in bacteria.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated activity against multiple cancer cell lines, including breast, lung, and colon cancer cells. For example, a derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

Oxazolidinones are also noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation . This inhibition can lead to reduced production of pro-inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that the compound exhibited superior activity compared to standard antibiotics such as ciprofloxacin . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of oxadiazole derivatives on human lung adenocarcinoma cells (A549). The results showed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase . This study underscores the potential use of this compound in cancer therapy.

The biological activities of 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one can be attributed to:

  • Inhibition of Enzymatic Activity : Targeting enzymes like COX and various kinases involved in cell signaling pathways.
  • Interference with DNA/RNA Synthesis : Similar compounds disrupt nucleic acid synthesis, leading to cell death in pathogens and cancer cells.
  • Modulation of Cell Signaling : Affecting pathways related to inflammation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core motifs (oxazolidinone, oxadiazole, piperidine) and biological targets. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Motifs Key Modifications Biological Activity (IC₅₀/nM) Stability (t₁/₂ in plasma) Refinement Tools Used
3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one Oxazolidinone, oxadiazole, piperidine Thiophene substitution at oxadiazole Not reported (hypothetical) Not reported SHELXL , ORTEP-3
Linezolid (Zyvox®) Oxazolidinone Morpholine substitution 1.2 (bacterial ribosome) 4–6 hours SHELX
Raltegravir (Isentress®) Oxadiazole, piperazine Fluorobenzyl group 2.5 (HIV integrase) 9 hours SHELXD
Thiophene-oxadiazole derivatives (e.g., anti-inflammatory agents) Oxadiazole, thiophene Variable alkyl/phenyl chains 10–100 (COX-2 inhibition) 2–8 hours ORTEP-III

Key Findings:

Structural Uniqueness: The compound’s combination of oxazolidinone and thiophene-oxadiazole-piperidine groups distinguishes it from clinical drugs like Linezolid (oxazolidinone-only) or Raltegravir (oxadiazole-piperazine). The thiophene substitution may enhance π-π stacking in target binding compared to phenyl analogs .

Stability Considerations : Piperidine-containing compounds often exhibit improved metabolic stability over morpholine or piperazine analogs (e.g., Linezolid vs. Raltegravir) due to reduced oxidative degradation.

Crystallographic Validation : Unlike commercial drugs, this compound’s structural confirmation would rely heavily on SHELX-based refinement to resolve steric clashes in the oxadiazole-piperidine junction .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

Formation of the oxadiazole ring : React thiophene-3-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole core .

Piperidine functionalization : Introduce the piperidinylmethyl group via alkylation or reductive amination using bromoacetophenone derivatives under reflux in anhydrous ethanol .

Oxazolidinone coupling : Use carbamate-forming agents (e.g., phosgene derivatives) to cyclize the intermediate into the oxazolidin-2-one moiety .
Key steps require refluxing with sodium in ethanol (1–5 hours) and purification via recrystallization (methanol/ethanol) .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 2.8–3.5 ppm confirm the piperidine methylene group, while δ 4.1–4.5 ppm corresponds to the oxazolidinone ring .
    • ¹³C NMR : Peaks at 165–170 ppm indicate carbonyl groups (oxadiazole, oxazolidinone) .
  • IR Spectroscopy : Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) validate key functional groups .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield in the synthesis of piperidinylmethyl-oxadiazole intermediates?

Methodological Answer:

  • Solvent Selection : Use anhydrous ethanol over methanol to reduce side reactions (e.g., ester hydrolysis) .
  • Catalyst Screening : Test Pd(PPh₃)₄ for cross-coupling steps to enhance regioselectivity .
  • Reaction Time : Extend reflux duration to 5 hours for complete conversion (monitor via TLC) .
  • Purification : Optimize recrystallization by gradient cooling (e.g., ethanol to hexane) to isolate high-purity crystals .

Q. Q4. How do contradictory spectral data (e.g., NMR shifts) arise in structurally similar derivatives, and how can they be resolved?

Methodological Answer:

  • Source of Contradictions :
    • Solvent effects : Deuterated DMSO vs. CDCl₃ alters chemical shifts for aromatic protons .
    • Tautomerism : Oxadiazole-thione vs. oxadiazole-ketone forms may cause peak splitting in ¹H NMR .
  • Resolution Strategies :
    • Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
    • Compare experimental data with computational predictions (DFT calculations) .

Q. Q5. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes for antimicrobial studies) .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict pharmacokinetics .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Data Analysis & Mechanistic Studies

Q. Q6. How can reaction intermediates be characterized to validate mechanistic pathways?

Methodological Answer:

  • LC-MS Monitoring : Track intermediates in real-time (e.g., m/z peaks for protonated adducts) .
  • Isolation of Byproducts : Use preparative HPLC to isolate side products (e.g., dimeric species) and analyze via HRMS .
  • Kinetic Studies : Perform pseudo-first-order rate analysis under varying temperatures to identify rate-determining steps .

Q. Q7. What strategies mitigate regioselectivity challenges during oxadiazole ring formation?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the thiophene ring to guide cyclization .
  • Microwave Synthesis : Use microwave irradiation (150°C, 20 min) to accelerate reactions and reduce side pathways .

Biological Evaluation

Q. Q8. What in vitro assays are recommended for preliminary antimicrobial testing of this compound?

Methodological Answer:

  • MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Studies : Assess bactericidal activity at 2× MIC over 24 hours .
  • Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .

Advanced Characterization

Q. Q9. How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

  • Crystal Growth : Use slow vapor diffusion (ether into DCM solution) to obtain single crystals .
  • Data Collection : Perform at 100 K with synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution structures .
  • Conformational Analysis : Compare torsion angles (e.g., oxazolidinone vs. piperidine planes) with DFT-optimized geometries .

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